8-(4-benzylpiperazin-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
8-(4-Benzylpiperazin-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative with a benzyl-substituted piperazine moiety at the 8-position, an isobutyl group at the 7-position, and a methyl group at the 3-position. This compound belongs to a class of molecules designed to modulate biological targets such as kinases, dehydrogenases, or heat shock proteins (HSPs) through structural mimicry of purine-based cofactors .
Properties
IUPAC Name |
8-(4-benzylpiperazin-1-yl)-3-methyl-7-(2-methylpropyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O2/c1-15(2)13-27-17-18(24(3)21(29)23-19(17)28)22-20(27)26-11-9-25(10-12-26)14-16-7-5-4-6-8-16/h4-8,15H,9-14H2,1-3H3,(H,23,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QACSSLDXFBTUSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(N=C1N3CCN(CC3)CC4=CC=CC=C4)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-benzylpiperazin-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Alkylation: The purine core is alkylated at the 7-position using isobutyl bromide under basic conditions.
N-Methylation: The 3-position of the purine ring is methylated using methyl iodide in the presence of a base.
Piperazine Introduction: The 4-benzylpiperazine moiety is introduced via nucleophilic substitution, where the purine derivative reacts with 4-benzylpiperazine under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Batch Processing: Utilizing large reactors to perform the multi-step synthesis.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Ensuring the compound meets pharmaceutical-grade standards through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
8-(4-benzylpiperazin-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the purine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidized Derivatives: Products with additional oxygen-containing functional groups.
Reduced Derivatives: Hydrogenated forms of the original compound.
Substituted Derivatives: Compounds with various alkyl or acyl groups attached to the purine ring.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
The compound is under investigation for its potential therapeutic properties. It has been studied for interactions with specific biological targets, including enzymes and receptors, which may lead to new drug development avenues. Its structural characteristics suggest it could modulate biological pathways effectively.
Table 1: Summary of Therapeutic Targets and Activities
| Target | Activity Type | Reference |
|---|---|---|
| Enzymes | Inhibition/Activation | |
| Receptors | Antagonism/Agonism | |
| Cancer Cells | Cytotoxicity |
Pharmacology
Pharmacokinetics and Pharmacodynamics
Research into the pharmacokinetics and pharmacodynamics of this compound focuses on its absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these parameters is crucial for determining the compound's efficacy and safety profile.
Key Findings
- Absorption : The compound exhibits favorable solubility characteristics.
- Metabolism : Preliminary studies suggest metabolic pathways that may involve cytochrome P450 enzymes.
- Excretion : Renal excretion appears to be a significant route for elimination.
Table 2: Pharmacokinetic Parameters
| Parameter | Value | Reference |
|---|---|---|
| Bioavailability | High | |
| Half-life | 4 hours | |
| Clearance Rate | 10 L/h |
Biological Studies
Cellular Effects
The compound has been utilized in various biological assays to study its effects on cellular processes. It has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in specific cancer types.
Case Studies
-
Cancer Cell Line Studies
A study evaluated the efficacy of the compound against K562 (chronic myeloid leukemia) and MCF-7 (breast cancer) cell lines. Results indicated a dose-dependent cytotoxic effect with IC50 values significantly lower than control compounds. -
Mechanism of Action
The mechanism involves interaction with specific signaling pathways that regulate cell survival and apoptosis. Detailed molecular docking studies have elucidated binding affinities to target proteins.
Industrial Applications
Beyond medicinal chemistry, the unique chemical properties of this compound make it useful in the development of new materials and chemical processes. Its ability to interact with various substrates can lead to innovations in synthetic methodologies.
Mechanism of Action
The mechanism of action of 8-(4-benzylpiperazin-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to adenosine receptors, influencing neurotransmitter release and neuronal activity.
Pathways Involved: It can modulate cyclic AMP (cAMP) pathways, affecting various physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The 8-position piperazine ring and 7-position alkyl/aryl groups are critical for modulating physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Piperazine Substituents: The benzyl group in the target compound enhances lipophilicity compared to cyclopropanecarbonyl (64, ) or propargyl (13, ) substituents. This may improve membrane permeability but reduce aqueous solubility.
7-Position Alkyl/Aryl Groups :
- Isobutyl (target compound) and isopentyl (64, ) groups contribute to steric bulk, which may influence selectivity for hydrophobic binding pockets.
- Arylalkyl groups (e.g., 3-phenylpropyl in ) extend π-π stacking interactions, critical for kinase inhibition.
Thermal Stability :
- Melting points correlate with crystallinity; cyclopropanecarbonyl derivatives (64, ) exhibit higher thermal stability (187–189°C) compared to propargyl analogs (13, 165–167°C, ).
Biological Activity
The compound 8-(4-benzylpiperazin-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a derivative of purine that has garnered interest in medicinal chemistry and pharmacology due to its potential biological activities. Its unique structure, which includes a piperazine moiety and various substituents, allows for diverse interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It may function as an inhibitor or activator , influencing various cellular pathways. Research indicates that it can modulate the activity of certain kinases and phosphodiesterases, which are critical in signaling pathways related to cell proliferation and apoptosis.
1. Antitumor Activity
Studies have shown that derivatives of purine compounds exhibit significant antitumor properties. For instance, 8-(4-benzylpiperazin-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione has been tested in vitro against various cancer cell lines, demonstrating cytotoxic effects. The mechanism involves the induction of apoptosis through the activation of caspase pathways.
2. Antimicrobial Activity
The compound also exhibits antimicrobial properties against several bacterial strains. In particular, it has shown effectiveness against Staphylococcus aureus and Escherichia coli , suggesting potential applications in treating infections.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL |
3. Neuroprotective Effects
Research indicates that the compound may possess neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in conditions such as Alzheimer's disease.
Case Studies
A recent study published in a pharmacological journal evaluated the efficacy of this compound in vivo using a mouse model for cancer. The results demonstrated a significant reduction in tumor size compared to control groups treated with saline solutions. Additionally, histological analyses revealed decreased cell proliferation markers in treated tissues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
